![molecular formula C12H20N2O2 B2736420 Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate CAS No. 1375065-78-3](/img/structure/B2736420.png)
Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate
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Overview
Description
Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1375065-78-3 and a linear formula of C12H20N2O2 . It is also known as 1-Piperidinecarboxylic acid, 4-(1-cyanoethyl)-, 1-methylethyl ester .
Molecular Structure Analysis
The molecular structure of Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate is represented by the formula C12H20N2O2 . The molecular weight of the compound is 224.3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate are not fully detailed in the search results. The molecular formula is C12H20N2O2 and the molecular weight is 224.3 . For more detailed information, it would be necessary to refer to the material safety data sheet (MSDS) or similar resources.Scientific Research Applications
Oxidative Metabolism in Drug Development
Research by Sharma et al. (2011) on the oxidative metabolism of a quinoxaline derivative by xanthine oxidase in rodent plasma showcases the importance of understanding metabolic stability in the development of new drug candidates, particularly for those targeting G protein-coupled receptors in type 2 diabetes treatment (Sharma et al., 2011).
Development of Histamine H3 Antagonists
Dvorak et al. (2005) focused on developing potent, conformationally restricted non-imidazole histamine H3 antagonists, highlighting the therapeutic potential of piperidine derivatives in treating disorders related to the central nervous system (Dvorak et al., 2005).
Mosquito Repellent Efficacy
A study by Natarajan et al. (2005) on diastereoisomeric mosquito repellents, including 1-methylisopropyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, used computational chemistry to explore the structural and configurational basis for repellent activity, demonstrating the role of chirality in bioactive compounds (Natarajan et al., 2005).
Inhibition of Gibberellin Biosynthesis
Research by Dennis et al. (1965) on the inhibition of gibberellin biosynthesis by Amo 1618 and other plant growth retardants provides an example of how piperidine derivatives can be used to regulate plant growth, which has implications for agriculture and horticulture (Dennis et al., 1965).
Antimycobacterial Activity
A study by Kumar et al. (2008) on the antimycobacterial activity of spiro-piperidin-4-ones underscores the potential of piperidine derivatives in developing treatments for tuberculosis and multidrug-resistant bacterial infections (Kumar et al., 2008).
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 4-(1-cyanoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)16-12(15)14-6-4-11(5-7-14)10(3)8-13/h9-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZISNKBZUBQJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)C(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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